[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one
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Overview
Description
[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one: is a complex organic compound known for its unique structure and significant biological activities. This compound is also referred to as Micheliolide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one involves multiple steps, including cyclization and functional group transformations. One common method involves the reaction of benzylideneacetone with formaldehyde in the presence of hydrochloric acid, followed by oxidation and reduction steps . The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated analogs, typically using hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cells and reduce inflammation in various biological models .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development.
Industry
In the industry, this compound is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and cancer cell proliferation. The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to reduced inflammation and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Eremanthin: Another azulene-furanone compound with similar biological activities.
Vanillosmin: A related compound with comparable chemical properties and applications.
Uniqueness
What sets [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one apart is its specific molecular structure, which confers unique reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industry.
Properties
Molecular Formula |
C32H40O6 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(3aS,4R,5S,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27+,28+,29+/m1/s1 |
InChI Key |
XTDQUGHBBZIKTE-VVZGZWEYSA-N |
Isomeric SMILES |
CCCCCCCC1(OCCO1)CC[C@H]2[C@H](C[C@H]3[C@H]2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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